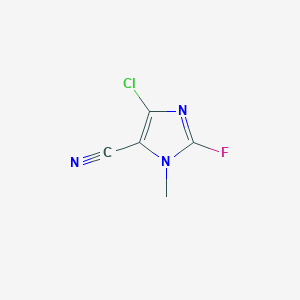

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile is a chemical compound with the molecular formula C6H4ClFN3. It is a heterocyclic compound that is used in various scientific research applications. This compound is also known as CF3I, and it is widely used in the pharmaceutical industry for the synthesis of various drugs.

Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of imidazole derivatives, including those structurally similar to 5-Chloro-2-fluoro-3-methylimidazole-4-carbonitrile, have been a focal point in research. For instance, studies have explored the synthesis of different imidazole derivatives, investigating their potential applications in fields ranging from materials science to pharmaceuticals. Notably, the synthesis of 1-methyl-2-fluoro-4,5-dicyanoimidazole through halogen exchange methods demonstrates the versatility and reactivity of such compounds, suggesting avenues for further chemical exploration and application development (Coad, Kampf, & Rasmussen, 1996).

Fluorescent Properties

- Research into the fluorescent properties of imidazole derivatives has shown promising results for applications in materials science, particularly in the development of fluorescent dyes and probes. For example, the study of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives has highlighted their potential as fluorescent whitening agents, indicating the broad applicability of imidazole derivatives in enhancing the optical properties of materials (Rangnekar & Rajadhyaksha, 1986).

Corrosion Inhibition

- Another significant area of application is in the field of corrosion inhibition, where certain imidazole derivatives have demonstrated efficacy in protecting metals against corrosion. This application is crucial for industries reliant on metal infrastructure and machinery, offering a chemical means to extend the lifespan and reliability of such materials. The investigation into corrosion inhibition and adsorption properties of heterocyclic derivatives on C-steel surfaces in acidic environments showcases the potential of these compounds in industrial applications (Abdel Hameed et al., 2020).

Potential in CO₂ Reduction

- The catalytic properties of imidazole derivatives in CO₂ reduction processes represent a novel approach to addressing carbon emissions. Studies have found that certain imidazole-based ionic liquids can modulate the electrochemical reduction of CO₂, offering new pathways for carbon capture and utilization technologies. This research underscores the role of imidazole derivatives in environmental sustainability efforts, particularly in mitigating the impact of greenhouse gases (Sun et al., 2014).

properties

IUPAC Name |

5-chloro-2-fluoro-3-methylimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN3/c1-10-3(2-8)4(6)9-5(10)7/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYVTRYFHCUQBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1F)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927219.png)

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2927221.png)

![(Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2927222.png)

![8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate](/img/structure/B2927223.png)

![({[(2-Chlorobenzyl)(cyclohexyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2927228.png)

![5-chloro-3-(2-(indolin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2927229.png)

![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2927231.png)

![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2927233.png)

![2,4-dimethyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2927239.png)